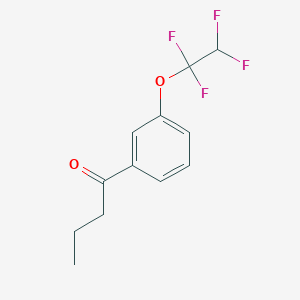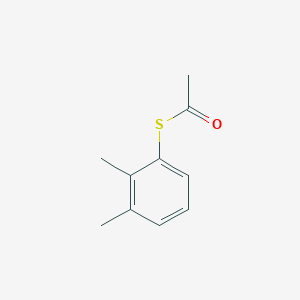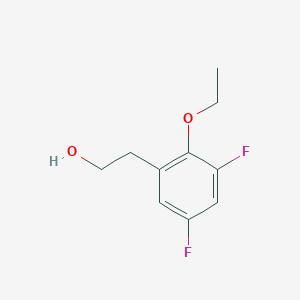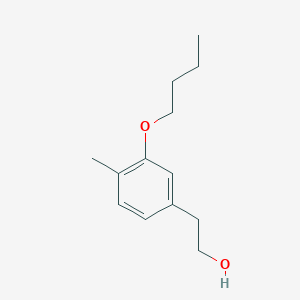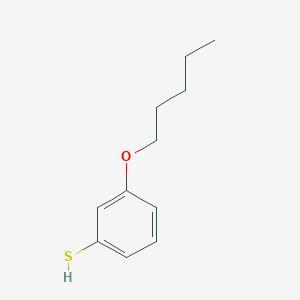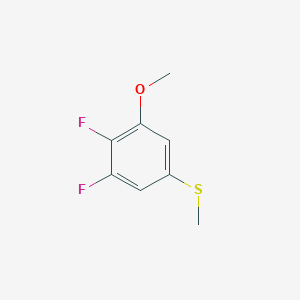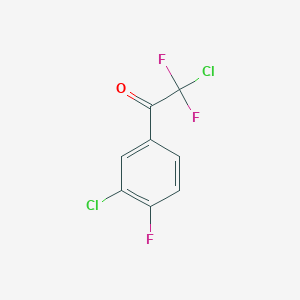
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a chloro-difluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloro-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid.
Reduction: Reduction reactions can lead to the formation of biphenyl-3-yl-2-chloro-2,2-difluoroethanol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) are used, often in polar aprotic solvents.
Major Products Formed:
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid (from oxidation)
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol (from reduction)
Various nucleophilic substitution products
Wissenschaftliche Forschungsanwendungen
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of advanced materials and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanol: A related compound with an additional hydroxyl group.
Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLSPFAOMPCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)

